molecular formula C10H11BF3KO B1425627 Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate CAS No. 1376707-99-1

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate

Cat. No.: B1425627
CAS No.: 1376707-99-1
M. Wt: 254.1 g/mol
InChI Key: AMNWAVHQPFENRW-UHFFFAOYSA-N
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Description

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate is an organoboron compound, particularly belonging to the class of trifluoroborates, which are frequently used in organic synthesis. The compound consists of a potassium ion, a trifluoroborate group, and a benzyloxypropyl moiety, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate can be synthesized using a variety of methods. One common approach involves the reaction of 3-(benzyloxy)prop-1-EN-2-YL bromide with potassium bifluoride and boron trifluoride etherate. The reaction is typically conducted under inert atmosphere conditions, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable and cost-effective methods. This often includes the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yield. Industrial production also focuses on optimizing the use of reagents and minimizing waste to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate is involved in various types of chemical reactions, including:

  • Substitution Reactions: : Common in the presence of nucleophiles, where the trifluoroborate group can be substituted by other functional groups.

  • Coupling Reactions: : Often used in Suzuki-Miyaura cross-coupling reactions, where the trifluoroborate group acts as a boron source for the formation of carbon-carbon bonds.

  • Oxidation and Reduction Reactions: : It can undergo oxidation to form various oxidized derivatives or reduction to yield hydrocarbon chains.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

  • Palladium Catalysts: : For coupling reactions.

  • Base: : Such as sodium hydroxide or potassium carbonate for substitution reactions.

  • Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

  • Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

Major products formed from reactions with this compound include:

  • Aryl Compounds: : Through Suzuki-Miyaura coupling.

  • Alcohols and Ethers: : Through substitution reactions.

  • Aldehydes and Ketones: : Through oxidation reactions.

Scientific Research Applications

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate has significant applications across various scientific fields:

  • Chemistry: : Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

  • Biology: : Investigated for its potential role in the synthesis of biologically active molecules and drug development.

  • Industry: : Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate exerts its effects involves several key steps:

  • Bond Formation: : In coupling reactions, the trifluoroborate group facilitates the formation of new carbon-carbon bonds by providing a boron source.

  • Molecular Targets: : The specific molecular targets and pathways depend on the nature of the reaction and the functional groups involved. For example, in Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the activation and transfer of the boron group.

Comparison with Similar Compounds

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate can be compared with similar compounds in terms of its reactivity and applications:

  • Potassium Phenyltrifluoroborate: : Similar in its use in cross-coupling reactions but differs in the presence of a phenyl group instead of a benzyloxypropyl group.

  • Potassium Vinyltrifluoroborate: : Used in similar reactions but features a vinyl group, affecting its reactivity and the types of products formed.

  • Potassium Alkyltrifluoroborates: : These compounds have alkyl groups, offering different reactivity profiles and applications in synthesis.

Unique Characteristics

  • Versatility: : this compound is notable for its versatility in various types of organic reactions.

  • Stability: : The trifluoroborate group provides stability to the compound, making it suitable for a wide range of reaction conditions.

  • Functional Group Compatibility: : It is compatible with many functional groups, allowing for diverse synthetic applications.

This compound is a versatile and valuable compound in the field of organic synthesis, offering unique reactivity and stability that makes it a key reagent for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

potassium;trifluoro(3-phenylmethoxyprop-1-en-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF3O.K/c1-9(11(12,13)14)7-15-8-10-5-3-2-4-6-10;/h2-6H,1,7-8H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNWAVHQPFENRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)COCC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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